(3-(Isobutyramidomethyl)phenyl)boronic acid
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Overview
Description
(3-(Isobutyramidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This particular compound features a phenyl ring substituted with an isobutyramidomethyl group and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutyramidomethyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an isobutyramidomethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutyramidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(3-(Isobutyramidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Isobutyramidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Targets: The boronic acid group targets diol-containing molecules, forming stable boronate complexes.
Pathways Involved: The formation of boronate complexes can influence molecular recognition processes, enzyme inhibition, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
(4-Formylphenyl)boronic acid: A boronic acid with a formyl group on the phenyl ring.
Pinacol boronic esters: Boronic esters used as protective groups in organic synthesis.
Uniqueness
(3-(Isobutyramidomethyl)phenyl)boronic acid is unique due to the presence of the isobutyramidomethyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
[3-[(2-methylpropanoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)11(14)13-7-9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) |
InChI Key |
MARMKUNOASUDBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(C)C)(O)O |
Origin of Product |
United States |
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